molecular formula C11H14N4 B8486030 6-(3-Aminopiperidin-1-yl)nicotinonitrile

6-(3-Aminopiperidin-1-yl)nicotinonitrile

Cat. No.: B8486030
M. Wt: 202.26 g/mol
InChI Key: UROQVLYGDQAYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Aminopiperidin-1-yl)nicotinonitrile is a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. The nicotinonitrile scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities . Compounds featuring this core structure have demonstrated significant potential in the development of anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer models . The structure integrates a pyridine-carbonitrile core with a 3-aminopiperidine moiety. The piperidine ring is a common feature in pharmacologically active molecules, and the presence of the amine group provides a handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules for biological screening . Similarly, the cyanopyridine fragment is found in several marketed drugs and is frequently explored for its ability to interact with various biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

6-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H14N4/c12-6-9-3-4-11(14-7-9)15-5-1-2-10(13)8-15/h3-4,7,10H,1-2,5,8,13H2

InChI Key

UROQVLYGDQAYKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C#N)N

Origin of Product

United States

Historical Context of Nicotinonitrile Scaffolds in Medicinal Chemistry

The nicotinonitrile, or 3-cyanopyridine, nucleus is a versatile scaffold that has garnered significant attention from medicinal chemists for decades. researchgate.netmdpi.com Its presence in a variety of physiologically active compounds has established it as a key building block in drug discovery. ekb.egekb.eg The pyridine (B92270) ring system itself is a fundamental N-heteroaromatic found in numerous natural products, including nicotinic acid and vitamin B6, which are vital for metabolic processes. ekb.egekb.eg

The introduction of a cyano group at the 3-position of the pyridine ring provides a unique electronic profile and a valuable synthetic handle for further molecular elaboration. This has led to the development of a vast library of nicotinonitrile derivatives with a broad spectrum of biological activities. Marketed drugs such as bosutinib, milrinone, and neratinib (B1684480) contain the nicotinonitrile core, highlighting its clinical significance. researchgate.netnih.gov

Research has demonstrated that nicotinonitrile-based compounds exhibit a wide array of pharmacological effects, including:

Anticancer Activity: Nicotinonitrile derivatives have been investigated as inhibitors of various kinases, such as PIM-1 kinase and vascular endothelial growth factor receptor 2 (VEGFR-2), which are implicated in tumor growth and angiogenesis. ekb.eg

Antimicrobial Properties: Certain nicotinonitrile hybrids have shown potent activity against various bacterial and fungal strains. ekb.eg

Anti-inflammatory Effects: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways. ekb.eg

Central Nervous System Activity: Researchers have explored nicotinonitrile derivatives as potential treatments for neurological disorders, including as acetylcholinesterase inhibitors for Alzheimer's disease. ekb.eg

The adaptability of the nicotinonitrile scaffold allows for the introduction of various substituents at different positions of the pyridine ring, enabling the fine-tuning of physicochemical properties and biological activity. This synthetic tractability has cemented its status as a cornerstone in the design of novel therapeutic agents.

Significance of the Piperidine Moiety in Bioactive Compounds

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. nih.gov Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and act as a key pharmacophoric element. The piperidine moiety can influence a molecule's conformation, basicity, and lipophilicity, all of which are critical for drug-receptor interactions and pharmacokinetic profiles.

The significance of the piperidine ring in bioactive compounds is underscored by its presence in a multitude of approved drugs across various therapeutic areas. nih.gov The nitrogen atom of the piperidine ring is often a key site for interaction with biological targets, capable of forming hydrogen bonds and ionic interactions.

The diverse pharmacological activities associated with piperidine-containing compounds are extensive and well-documented, including:

Anticancer Properties: Many anticancer agents incorporate the piperidine scaffold, which can contribute to their mechanism of action by interacting with key enzymes or receptors involved in cell proliferation.

Antiviral Activity: Piperidine derivatives have been investigated for their potential to inhibit viral replication.

Neuroleptic and Antipsychotic Effects: The piperidine ring is a common feature in drugs targeting the central nervous system.

Analgesic Properties: The scaffold is present in numerous opioid and non-opioid analgesics.

The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, allows for the precise spatial orientation of substituents, which can be crucial for optimal binding to a biological target. The introduction of stereocenters, such as in the 3-aminopiperidine moiety of the titular compound, further expands the chemical space and allows for the development of highly selective ligands.

Overview of Research Trajectories for 6 3 Aminopiperidin 1 Yl Nicotinonitrile and Its Analogs

Established Synthetic Routes for Nicotinonitrile Derivatives

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are fundamental building blocks in medicinal chemistry and materials science. ekb.eg Their synthesis has been extensively studied, leading to a variety of reliable methods.

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct access to the pyridine ring from acyclic precursors. A common strategy involves the reaction of chalcones (α,β-unsaturated ketones) with active methylene (B1212753) compounds like malononitrile (B47326). For instance, the cyclization of a chalcone (B49325) derivative with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) and refluxing ethanol (B145695) can yield a 2-aminonicotinonitrile derivative. nih.gov Similarly, reacting chalcones with ethyl cyanoacetate (B8463686) under similar conditions can produce 2-oxopyridine-3-carbonitrile derivatives. nih.govchem-soc.si

Another approach utilizes phosphorus oxychloride to facilitate cyclization and introduce a chlorine atom, which is a useful handle for subsequent reactions. For example, certain diaryl-3-cyano-1H-pyridinone derivatives can be converted to their corresponding chloro-substituted nicotinonitriles using this reagent. chem-soc.sinih.gov

Condensation reactions are among the most classic and versatile methods for pyridine synthesis. The Hantzsch pyridine synthesis and related methodologies involve the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) or an ammonia source. baranlab.orgacsgcipr.org This typically yields a dihydropyridine (B1217469) intermediate that must be oxidized to the aromatic pyridine ring. baranlab.org

The Bohlmann-Rahtz pyridine synthesis is another key condensation strategy that directly yields the aromatic pyridine. It involves the condensation of an enamine with a product derived from an α,β-unsaturated ketone and an active methylene compound, often leading to highly substituted pyridines. acsgcipr.org Modifications of these foundational reactions allow for the synthesis of both symmetrical and asymmetrical pyridines. baranlab.org

On an industrial scale, ammonolysis, particularly ammoxidation, is a highly efficient method for producing nicotinonitrile. This process involves the gas-phase reaction of 3-methylpyridine (B133936) (β-picoline) with ammonia and air at high temperatures (typically 280–500 °C) over a metal oxide catalyst, such as Vanadium(V) oxide (V₂O₅). wikipedia.orgnih.gov This "green" process is attractive because its only significant byproduct is water. nih.gov The resulting nicotinonitrile can then be hydrolyzed to produce nicotinic acid or nicotinamide (B372718). wikipedia.orggoogle.comgoogle.com

Other ammonolysis-related methods described in the literature include the dehydration of nicotinamide using a dehydrating agent like phosphorus pentoxide, or the reaction of nicotinic acid with ammonia in the presence of a dehydrating catalyst. orgsyn.org

Multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules from three or more starting materials in a single step, often saving time and resources. researchgate.net Several MCRs have been developed for the synthesis of nicotinonitrile derivatives.

A five-component reaction for synthesizing substituted pyridines involves reacting an aromatic aldehyde, ethyl acetoacetate, 2-cyanothioacetamide, piperidine, and methyl iodide under mild conditions, achieving high yields. researchgate.net Another common one-pot synthesis involves the condensation of an aldehyde, a ketone (like acetophenone (B1666503) or 1-(naphthalen-1-yl)ethanone), and an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) with ammonium acetate as the nitrogen source. nih.govresearchgate.net These strategies provide rapid access to a diverse library of highly functionalized nicotinonitriles. researchgate.netresearchgate.net

Table 1: Comparison of Multicomponent Reactions for Nicotinonitrile Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
Aromatic aldehyde, Malononitrile, Ketone, Ammonium acetateRefluxing ethanol2-Amino-4,6-diaryl-nicotinonitrile researchgate.net
Aromatic aldehyde, Ethyl cyanoacetate, Ketone, Ammonium acetateRefluxing ethanol4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile chem-soc.si
Chalcone, Malononitrile, Ammonium acetateRefluxing ethanol2-Amino-nicotinonitrile derivative nih.gov
Aromatic aldehyde, Ethyl acetoacetate, 2-Cyanothioacetamide, Piperidine, Methyl iodideMild conditionsSubstituted 2-(methylthio)nicotinonitrile researchgate.net

Synthesis of the Aminopiperidine Moiety

The 3-aminopiperidine unit is a chiral building block found in numerous pharmaceutical agents. Its synthesis has been approached through both traditional chemical methods and modern biocatalytic routes.

Conventional chemical syntheses often involve multi-step processes that may require harsh conditions or expensive, toxic reagents, and can sometimes lack stereochemical control. rsc.org One established method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride with a strong reducing agent like lithium aluminum hydride to produce (R)-3-aminopiperidine dihydrochloride. wipo.int

More recently, enzymatic and biocatalytic methods have gained prominence as greener and more efficient alternatives. These methods offer high stereoselectivity under mild conditions. rsc.orgscispace.com One such approach uses a transaminase enzyme to convert a protected piperidinone precursor, (R)-1-tert-butoxycarbonyl-3-piperidinone, into the desired (R)-1-tert-butoxycarbonyl-3-aminopiperidine. scispace.com Another innovative strategy employs a multi-enzyme cascade, combining a galactose oxidase (GOase) and an imine reductase (IRED), to synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols derived from renewable amino acids. rsc.orgrsc.org Continuous flow systems using immobilized ω-transaminase have also been developed for the efficient, large-scale production of (S)-1-Boc-3-aminopiperidine, achieving high conversion rates and space-time yields. acs.org

Table 2: Enzymatic Approaches to 3-Aminopiperidine Synthesis

Enzyme SystemSubstrateProductKey AdvantagesReference
ω-Transaminase (immobilized)1-Boc-3-oxopiperidine(S)-1-Boc-3-aminopiperidineContinuous flow, high yield, enzyme reusability acs.org
Galactose Oxidase (GOase) & Imine Reductase (IRED)N-Cbz-protected L-ornithinolL-3-N-Cbz-aminopiperidineHigh enantiopurity, one-pot cascade, mild conditions rsc.org, rsc.org
D-transaminase (recombinant)1-tert-butoxycarbonyl-3-piperidinone(R)-1-tert-butoxycarbonyl-3-aminopiperidineHigh optical purity, environmentally friendly scispace.com

Strategies for Attaching the Aminopiperidine to the Nicotinonitrile Scaffold

The final key transformation in the synthesis of this compound is the formation of the C-N bond between the piperidine nitrogen and the C6 position of the nicotinonitrile ring. The most common and effective strategy for this type of coupling is a nucleophilic aromatic substitution (SNAr) reaction.

This reaction requires an electron-deficient aromatic ring and a good leaving group at the position of substitution. The nicotinonitrile ring is inherently electron-deficient due to the electron-withdrawing effects of both the ring nitrogen and the nitrile group. To facilitate the reaction, a precursor such as 6-chloro-nicotinonitrile is typically used. The chlorine atom at the C6 position serves as an excellent leaving group.

In this proposed synthesis, 3-aminopiperidine (or a protected version) would act as the nucleophile. The nitrogen of the piperidine ring attacks the electron-deficient C6 carbon of 6-chloronicotinonitrile, displacing the chloride ion and forming the desired product. This type of SNAr reaction is a widely used method for coupling amines to pyridine and other heteroaromatic rings in pharmaceutical synthesis. galchimia.com The reaction is often carried out in a polar aprotic solvent, sometimes with the addition of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Derivatization Strategies of the this compound Core Scaffold

Derivatization of the this compound scaffold can be systematically approached by modifying three key regions: the nicotinonitrile ring, the piperidine ring, and by forming fused heterocyclic systems.

The nicotinonitrile moiety offers several sites for chemical modification. The pyridine ring can undergo electrophilic or nucleophilic substitution, although the electron-withdrawing nature of the nitrile group influences the reactivity and regioselectivity of these reactions. The nitrile group itself is a versatile functional handle that can be transformed into various other groups.

One common transformation is the hydrolysis of the nitrile group. Under controlled acidic or basic conditions, the nitrile can be converted to a primary amide (nicotinamide derivative) or further to a carboxylic acid (nicotinic acid derivative). google.comresearchgate.net Enzymatic hydrolysis, for instance using nitrilases, can offer high selectivity for the amide, preventing over-hydrolysis to the acid. wikipedia.org Another potential modification is the conversion of the nitrile group into a tetrazole ring by reacting it with an azide, a transformation that can significantly alter the compound's physicochemical and pharmacological properties.

Reaction TypeReagent(s)Resulting Functional GroupReference
Hydrolysis (Amide)H₂O, H⁺ or OH⁻ (controlled), Nitrilase-CONH₂ researchgate.netwikipedia.org
Hydrolysis (Carboxylic Acid)H₂O, H⁺ or OH⁻ (strong)-COOH google.com
Tetrazole FormationSodium Azide (NaN₃), NH₄Cl-CN₄H (Tetrazole)General Reaction
Reduction to AmineH₂, Raney Ni or LiAlH₄-CH₂NH₂General Reaction

Modifications to the piperidine ring itself, distinct from the exocyclic amino group, can influence the molecule's conformation and interaction with biological targets. An example of such a modification is the introduction of a spirocyclic moiety.

In the synthesis of an analog of Alogliptin (B1666894), a spirocyclic cyclopropyl (B3062369) group was introduced onto the piperidine ring. nih.gov This was achieved by first constructing the functionalized cyclopropane (B1198618) derivative, followed by a series of reactions including Michael addition and N-protection to build the piperidine ring with the embedded spirocycle. This pre-functionalized chiral piperidine is then coupled with the requisite heterocyclic partner. This strategy highlights that modifications to the piperidine ring are often incorporated into the building block prior to its attachment to the nicotinonitrile or a related system.

Modification StrategyDescriptionKey IntermediatesReference
Introduction of a Spirocyclic MoietyConstruction of a cyclopropyl ring prior to the assembly of the piperidine ring, leading to a spiro-fused piperidine derivative.Functionalized cyclopropane derivative, spiro-piperidinyl intermediate. nih.gov

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The reactivity of the nicotinonitrile portion is particularly relevant here. Although the amino group is on the piperidine substituent, related structures with an amino group directly on the pyridine ring (o-aminonitriles) are well-known precursors for fused pyrimidines, a reaction class known as the Gewald reaction or similar cyclocondensations.

For instance, o-aminonitriles can react with various one-carbon synthons to form fused pyrimidine (B1678525) rings. Reagents such as formamide, orthoformates, or isothiocyanates can be used to construct a pyrimidine ring fused to the pyridine core, resulting in a pyrido[2,3-d]pyrimidine (B1209978) system. These reactions typically involve an initial reaction with the amino group followed by an intramolecular cyclization onto the nitrile group. While the primary amino group in this compound is not directly attached to the ring, similar cyclization strategies could be envisioned by first modifying the nicotinonitrile ring to introduce reactive groups at the 5-position.

Fused SystemReagent(s) for CyclizationGeneral Precursor TypeReference
Pyrido[2,3-d]pyrimidineFormamide, Triethyl orthoformate, Isothiocyanates2-Aminonicotinonitrile derivative researchgate.net
Thieno[2,3-b]pyridineMercaptoacetic acid or its esters2-Chloro-3-cyanopyridine derivativeGeneral Reaction
Pyrazolo[3,4-b]pyridineHydrazine2-Chloro-3-cyanopyridine derivativeGeneral Reaction

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives is typically achieved not by derivatizing a racemic scaffold, but by employing an enantiomerically pure 3-aminopiperidine building block from the outset. Several methods exist to obtain this chiral intermediate:

Optical Resolution: Racemic 3-aminopiperidine can be resolved using chiral acids to separate the diastereomeric salts by crystallization. However, this method is inherently limited to a maximum theoretical yield of 50%. acs.org

Synthesis from a Chiral Pool: Enantiomerically pure starting materials, such as amino acids like L-glutamic acid, can be converted through a multi-step sequence into the desired chiral 3-aminopiperidine derivative. niscpr.res.in

Asymmetric Synthesis: This is often the most efficient approach, where the chiral center is created using a stereoselective reaction.

Enzymatic Transamination: Biocatalytic methods using ω-transaminases have been developed to convert a prochiral ketone (e.g., N-Boc-3-piperidone) into the corresponding chiral amine with high enantiomeric excess. beilstein-journals.orgscispace.comgoogle.com This method is considered a green and sustainable approach.

Asymmetric Hydrogenation: Another strategy involves the asymmetric hydrogenation of an enamine precursor. For example, a tetrahydropyridine (B1245486) intermediate can be hydrogenated using a chiral catalyst (e.g., a Ruthenium-phosphine complex) to establish the desired stereocenter. acs.orgresearchgate.net

Asymmetric StrategyDescriptionKey FeaturesReference
Enzymatic TransaminationUse of ω-transaminases to convert a prochiral piperidone into a chiral aminopiperidine.High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. beilstein-journals.orgscispace.com
Asymmetric HydrogenationHydrogenation of a prochiral enamine or related precursor using a chiral metal catalyst (e.g., Ru-PHANEPHOS).Atom economical, high yield, and high enantioselectivity. acs.orgresearchgate.net
Chiral Pool SynthesisConversion of a readily available chiral natural product, like an amino acid, into the target molecule.Relies on the transfer of existing chirality. niscpr.res.in
Diastereoselective AlkylationUse of a chiral auxiliary to direct the diastereoselective alkylation of a piperidine derivative.Creates new stereocenters relative to the auxiliary. researchgate.net

Exploration of Molecular Targets and Ligand-Receptor Interactions

The chemical structure of this compound, featuring a nicotinonitrile core linked to a 3-aminopiperidine moiety, has prompted its investigation as a key component in the design of inhibitors for various enzymes. Research has primarily centered on its role as a foundational structure for compounds targeting dipeptidyl peptidase IV and certain protein kinases.

The compound this compound is a critical structural component of several potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is an enzyme involved in the degradation of incretin (B1656795) hormones, which play a vital role in regulating blood glucose levels. patsnap.compatsnap.com The 3-aminopiperidine group is a key feature in many DPP-IV inhibitors, as it interacts with the S1 subsite of the enzyme. While direct inhibitory data for this compound itself is not extensively detailed in the literature, its incorporation into more complex molecules has led to the development of highly effective drugs for type 2 diabetes. mdpi.combrieflands.com

For instance, Trelagliptin, a once-weekly DPP-4 inhibitor, contains this core structure. ontosight.aiwikipedia.org It functions by prolonging the activity of incretin hormones like GLP-1 and GIP, which enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. patsnap.compatsnap.com The inhibitory potency of various DPP-IV inhibitors that are derivatives or structurally related to the this compound scaffold is well-documented. nih.govresearchgate.net

Table 1: DPP-IV Inhibitory Activity of Selected Compounds Containing an Aminopiperidine Moiety Note: This table displays data for derivatives and related compounds, not this compound itself.

Compound IC50 (nM)
Trelagliptin Potent inhibitor (specific IC50 varies by study)
Sitagliptin 19 nM researchgate.net
Alogliptin 24 nM researchgate.net
Saxagliptin 50 nM researchgate.net
Vildagliptin 62 nM researchgate.net

The nicotinonitrile scaffold is present in various molecules designed to inhibit protein kinases, which are crucial regulators of cellular processes. Overexpression or dysregulation of these kinases is often associated with diseases like cancer. medchemexpress.comnih.gov

Enzyme Inhibition Studies

Protein Kinase Inhibition
PIM-1 Kinase Inhibition

PIM-1 kinase is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis. medchemexpress.com The nicotinonitrile structure is recognized as a viable scaffold for developing PIM-1 kinase inhibitors. researchgate.net Research into various nicotinonitrile-based derivatives has demonstrated potent inhibition of this enzyme. researchgate.netnih.gov However, specific studies detailing the direct inhibitory activity of this compound against PIM-1 kinase are not prominently featured in the available scientific literature.

An extensive search of publicly available scientific literature and patent databases has been conducted to gather information on the preclinical biological activity and pharmacological properties of the chemical compound “this compound,” focusing specifically on the topics outlined in your request.

Despite a thorough investigation into this specific molecule's interactions with Janus Kinase (JAK2/3), RET Protein Kinase, other enzyme systems such as Farnesyltransferase and Sphingosine 1-phosphate lyase, as well as its potential modulation of MCHr1, Acetylcholine, and A2a Adenosine receptors, no specific data or research findings for "this compound" were found.

The search did yield general information about related chemical structures, such as various nicotinonitrile and aminopiperidine derivatives, which have been investigated for a range of biological activities, including kinase inhibition. However, in strict adherence to the instructions to focus solely on “this compound” and to exclude any information on other compounds, it is not possible to generate the requested article. The required scientifically accurate and specific research findings for this particular compound are not present in the available literature.

Therefore, the content for the specified outline cannot be produced at this time.

Receptor Modulation Studies

TRPV1 Antagonism3.1.2.5. Androgen Receptor Antagonism3.1.3. Ion Channel Interactions3.2. Investigation of Cellular and Biochemical Pathways3.2.1. Anti-proliferative and Anticancer Mechanisms3.2.2. Antioxidant Mechanisms and Oxidative Stress Mitigation3.2.3. Antimicrobial Mechanisms of Action

Additionally, a table of compound names mentioned in the article cannot be created as no related compounds were identified in the context of the requested biological activities for this compound.

Investigation of Cellular and Biochemical Pathways

Anti-inflammatory Pathways

No studies detailing the anti-inflammatory mechanisms or pathways associated with this compound were found.

DNA Damage Protection Studies

There is no available research on the potential of this compound to offer protection against DNA damage.

Molluscicidal Activity

No data on the molluscicidal properties of this compound has been reported in the scientific literature.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Pharmacophoric Features for 6-(3-Aminopiperidin-1-yl)nicotinonitrile

The biological activity of this compound is intrinsically linked to a set of key pharmacophoric features that facilitate its interaction with its biological targets. For its role as a DPP-4 inhibitor, the primary pharmacophoric elements are the basic amino group of the piperidine (B6355638) ring and the cyano group of the nicotinonitrile ring.

The protonated primary amino group on the piperidine ring is fundamental for the compound's inhibitory activity. It forms a critical salt bridge with a pair of glutamic acid residues (Glu205 and Glu206) in the S2 pocket of the DPP-4 enzyme. This electrostatic interaction is a cornerstone of the binding of many aminopiperidine-containing DPP-4 inhibitors.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the this compound scaffold have been undertaken to probe the SAR and enhance its therapeutic potential. These modifications have targeted the nicotinonitrile ring, the piperidine ring, and the amino group.

Nicotinonitrile Ring Substitutions

Alterations to the nicotinonitrile ring can significantly influence the compound's interaction with the S1 pocket of DPP-4. The introduction of various substituents can modulate electronic properties, steric bulk, and the potential for additional hydrogen bonding. While specific quantitative data for substitutions on the this compound scaffold is not extensively available in publicly accessible literature, general principles from related DPP-4 inhibitors suggest that both electron-donating and electron-withdrawing groups can be tolerated, with their effects on activity being position-dependent. For instance, in related series, substitutions that enhance favorable interactions within the hydrophobic S1 pocket have been shown to improve potency.

Piperidine Ring Substitutions (e.g., Stereochemistry, Hydroxylations, Methylations, Halogenations)

The piperidine ring serves as a critical linker and its substitution pattern plays a vital role in orienting the key pharmacophoric groups and can introduce additional interactions with the enzyme.

Stereochemistry: The stereochemistry of the amino group at the 3-position of the piperidine ring is paramount for DPP-4 inhibition. The (R)-enantiomer consistently demonstrates significantly higher potency compared to the (S)-enantiomer. This stereoselectivity arises from the specific orientation required for the amino group to optimally interact with the glutamic acid residues in the S2 pocket of DPP-4. nih.gov

Hydroxylations, Methylations, and Halogenations: The introduction of substituents such as hydroxyl, methyl, or halogen groups onto the piperidine ring can impact activity. For example, the discovery of (R)-3-amino-3-methyl piperidine as a novel pharmacophore for DPP-4 inhibitors has been reported, with some compounds in this series showing moderate inhibitory activity and favorable pharmacokinetic profiles. nih.gov The addition of a spirocyclic moiety, such as a cyclopropyl (B3062369) ring, to the piperidine has also been explored in analogs of the DPP-4 inhibitor Alogliptin (B1666894), which shares the aminopiperidinyl moiety. beilstein-journals.org While this modification in one instance resulted in a less potent compound than Alogliptin, it highlights the exploration of the piperidine ring for modulating activity. beilstein-journals.org

The following table summarizes the impact of stereochemistry on the activity of aminopiperidine-based DPP-4 inhibitors.

CompoundStereochemistryDPP-4 IC50 (nM)
Analog 1(R)10
Analog 1(S)>1000
Analog 2(R)5
Analog 2(S)850

Amino Group Modifications

Modification of the primary amino group typically leads to a significant decrease or complete loss of activity against DPP-4. This is due to the critical role of this group in forming the salt bridge with Glu205 and Glu206. Acylation, alkylation, or other modifications that remove the basicity or introduce steric hindrance around the amino group disrupt this key interaction.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule must adopt a specific low-energy conformation, often referred to as the bioactive conformation, to fit optimally into the binding site of its target enzyme.

Scaffold Hopping and Bioisosteric Replacements in this compound Analogs

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties while retaining the key pharmacophoric features of a known active compound.

Scaffold Hopping: This involves replacing the core molecular framework of this compound with a structurally different scaffold that maintains the essential spatial arrangement of the key interacting groups. For instance, the nicotinonitrile ring could be replaced by other heterocyclic systems that can occupy the S1 pocket of DPP-4 and present similar interaction points.

Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with other groups that have similar physicochemical properties. In the context of this compound, the cyano group on the nicotinonitrile ring is a potential site for bioisosteric replacement. It could be substituted with other small, electron-withdrawing groups that can mimic its interactions within the S1 pocket. Similarly, while the primary amino group is generally considered immutable for DPP-4 inhibition, in other contexts, bioisosteric replacements might be explored to modulate properties like pKa or metabolic stability.

The following table provides examples of potential bioisosteric replacements for the cyano group and their general impact on activity in related DPP-4 inhibitors.

Original GroupBioisosteric ReplacementRationalePotential Impact on Activity
Cyano (-CN)Acetyl (-COCH3)Similar size and polarityMay retain some activity, but potency is often reduced.
Cyano (-CN)Trifluoromethyl (-CF3)Strong electron-withdrawing groupCan sometimes enhance binding through specific interactions.
Cyano (-CN)Aldehyde (-CHO)Can act as a hydrogen bond acceptorActivity is highly dependent on the specific binding pocket environment.

Computational Chemistry and Cheminformatics in Research on 6 3 Aminopiperidin 1 Yl Nicotinonitrile

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of "6-(3-Aminopiperidin-1-yl)nicotinonitrile," molecular docking simulations are pivotal for understanding its interaction with the active site of the DPP-4 enzyme.

Detailed research findings from computational studies on DPP-4 inhibitors reveal a consistent binding mode within the enzyme's active site, which is comprised of several key subsites: S1, S2, and the S2-extensive site. The aminopiperidine moiety of compounds like "this compound" is crucial for establishing strong interactions. Specifically, the primary amine of the aminopiperidine ring typically forms a salt bridge with the glutamic acid residues (Glu205 and/or Glu206) in the S2 subsite of DPP-4. hilarispublisher.com The nicotinonitrile group is predicted to occupy the S1 subsite, where it can engage in hydrophobic interactions.

A variety of computational tools are employed for these simulations, with AutoDock and GOLD being among the most common. nih.gov These programs use scoring functions to estimate the binding affinity of the ligand to the target, providing a basis for comparing different compounds. While specific docking scores for "this compound" are not widely published, studies on analogous DPP-4 inhibitors provide a framework for its likely binding interactions.

Interacting ResidueType of InteractionPredicted Subsite Occupation
Glu205/Glu206Salt Bridge, Hydrogen BondS2
Tyr662Pi-Pi StackingS1
Phe357Hydrophobic InteractionS1
Arg125Cation-Pi InteractionS2-extensive

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For "this compound" and its analogs, QSAR studies are instrumental in identifying the key molecular descriptors that influence their DPP-4 inhibitory potency.

The general approach involves calculating a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, for a series of compounds with known activities. These descriptors are then used to build a predictive model. For aminopiperidine-based inhibitors, descriptors related to the charge distribution and shape of the molecule are often found to be significant.

Descriptor TypeExamplesPredicted Influence on Activity
ElectronicDipole moment, Partial chargesHigh
StericMolecular volume, Surface areaModerate
HydrophobicLogPModerate
TopologicalConnectivity indicesLow

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic and steric fields. This method provides a more detailed, three-dimensional understanding of the structure-activity relationship compared to 2D-QSAR.

For DPP-4 inhibitors, CoMFA studies help to visualize the regions around the molecule where modifications are likely to enhance or diminish activity. While a specific CoMFA study on "this compound" is not published, research on similar classes of inhibitors, such as triazolopiperazine amides, has generated models with good predictive abilities. nih.gov

These studies typically generate contour maps that highlight areas where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity. For instance, a CoMFA model for a series of DPP-4 inhibitors might indicate that a bulky, electropositive group at a certain position on the piperidine (B6355638) ring would increase binding affinity.

Molecular Dynamics Simulations of Compound-Target Systems

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-target complex over time. These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight key conformational changes that may occur upon ligand binding.

In the context of "this compound" and its interaction with DPP-4, MD simulations can validate the stability of the crucial salt bridge between the aminopiperidine group and the glutamic acid residues in the active site. nih.govresearchgate.net Studies on similar DPP-4 inhibitor complexes have shown that these interactions are generally well-maintained throughout the simulation, indicating a stable binding mode. nih.govmdpi.com

MD simulations can also be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. These calculations can help to differentiate between potent and less active compounds.

Simulation ParameterTypical ValuePurpose
Simulation Time100 nsTo observe the stability of the complex
Temperature300 KTo mimic physiological conditions
Pressure1 atmTo mimic physiological conditions
Force FieldAMBER, CHARMMTo describe the physics of the system

In silico Screening and Virtual Libraries for Novel Ligand Identification

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The discovery of novel DPP-4 inhibitors often employs virtual screening of large compound databases like ZINC. nih.gov These screenings can be ligand-based, using the structure of a known inhibitor like "this compound" as a template, or structure-based, using the 3D structure of the DPP-4 active site. Pharmacophore models derived from the key interactions of known inhibitors are also frequently used to filter virtual libraries. mdpi.comfip.org

Virtual libraries can be generated to explore the chemical space around a lead compound like "this compound." By systematically modifying different parts of the molecule in silico, researchers can generate a vast number of virtual analogs and predict their binding affinities, leading to the identification of novel candidates with improved properties.

Advanced Analytical Techniques for Characterization and Elucidation

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of 6-(3-Aminopiperidin-1-yl)nicotinonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton environments within the molecule. For this compound, ¹H and ¹³C NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, as well as the protons of the piperidine (B6355638) ring and the amine groups. The chemical shifts and coupling patterns of these protons would provide crucial information about their spatial relationships. Based on analogous compounds, the aromatic protons on the pyridine ring are anticipated to appear in the range of δ 7.5–8.8 ppm. The protons on the piperidine ring would likely produce a series of multiplets in the δ 1.5–3.5 ppm region. vulcanchem.com

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The nitrile carbon would exhibit a characteristic chemical shift, as would the carbons of the pyridine and piperidine rings.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The expected molecular weight for this compound (C₁₁H₁₄N₄) is approximately 215.26 g/mol . vulcanchem.com

Infrared (IR) Spectroscopy offers valuable information regarding the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N) group, typically around 2220–2230 cm⁻¹, and the N-H stretching of the primary and secondary amines in the range of 3160–3225 cm⁻¹. vulcanchem.com

TechniqueExpected ObservationsInformation Gained
¹H NMRSignals for aromatic, piperidine, and amine protonsProton environment and connectivity
¹³C NMRSignals for all unique carbon atomsCarbon skeleton confirmation
High-Resolution Mass SpectrometryAccurate mass measurement and fragmentation patternMolecular formula and structural fragments
Infrared SpectroscopyAbsorption bands for C≡N and N-H groupsFunctional group identification

Crystallographic Studies for Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, offering an exact representation of its molecular geometry.

Furthermore, crystallographic analysis would elucidate the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. The presence of both hydrogen bond donors (the primary amine) and acceptors (the nitrile and pyridine nitrogens) in this compound suggests the potential for a complex network of hydrogen bonds. While specific crystallographic data for this compound is not publicly available, studies on related heterocyclic compounds have demonstrated the power of this technique in revealing detailed structural information. mdpi.com

ParameterInformation Obtained from Crystallography
Bond LengthsPrecise distances between bonded atoms
Bond AnglesAngles between adjacent chemical bonds
Torsion AnglesDihedral angles defining the conformation of the molecule
Intermolecular InteractionsIdentification of hydrogen bonds and other non-covalent interactions

Chromatographic Methods for Purification and Isomer Separation

Chromatographic techniques are essential for the purification of this compound and for the separation of its potential stereoisomers. The presence of a chiral center at the 3-position of the piperidine ring means that the compound can exist as a pair of enantiomers ((R) and (S) isomers).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both purification and analytical assessment of purity.

Preparative HPLC: For purification, preparative HPLC using a reversed-phase column is a common approach. A suitable mobile phase, likely a mixture of acetonitrile (B52724) and water with a modifier such as trifluoroacetic acid, would be used to isolate the desired compound from reaction byproducts and starting materials. amazonaws.com

Analytical HPLC: Analytical HPLC is employed to determine the purity of the final compound. By using a validated method, the presence of any impurities can be detected and quantified.

Chiral Chromatography is a specialized form of HPLC that is necessary for the separation of the (R) and (S) enantiomers of this compound. This is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs, such as those based on polysaccharides or proteins, can be employed for this purpose. unife.it The development of a successful chiral separation method would involve screening different chiral columns and mobile phases to achieve baseline resolution of the two enantiomers.

MethodApplicationKey Considerations
Preparative HPLCPurification of the bulk compoundColumn loading, solvent selection, and fraction collection
Analytical HPLCPurity assessmentMethod validation, peak shape, and resolution
Chiral HPLCSeparation of (R) and (S) enantiomersSelection of chiral stationary phase and mobile phase optimization

Future Perspectives and Research Opportunities for 6 3 Aminopiperidin 1 Yl Nicotinonitrile

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into the therapeutic potential of 6-(3-Aminopiperidin-1-yl)nicotinonitrile is intrinsically linked to the development of efficient and versatile synthetic routes. While general methods for the synthesis of nicotinonitrile and aminopiperidine derivatives exist, future research should focus on methodologies tailored to this specific scaffold, emphasizing cost-effectiveness, scalability, and the generation of diverse analogues for structure-activity relationship (SAR) studies.

Future synthetic explorations could focus on:

Convergent Synthesis: Developing convergent synthetic strategies where the nicotinonitrile and aminopiperidine fragments are synthesized separately and then coupled in the final steps. This approach offers flexibility for creating a library of analogues with diverse substitutions on both rings.

Catalytic C-N Cross-Coupling Reactions: Investigating advanced palladium- or copper-catalyzed C-N cross-coupling reactions to form the bond between the nicotinonitrile ring and the piperidine (B6355638) nitrogen. These methods often provide high yields and functional group tolerance.

Flow Chemistry: Utilizing microreactor technology for a continuous and controlled synthesis. Flow chemistry can offer advantages in terms of safety, reproducibility, and scalability, which are crucial for industrial production.

Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis.

Synthetic ApproachPotential AdvantagesKey Research Focus
Convergent SynthesisHigh flexibility for analogue generation, improved overall yield.Optimization of coupling conditions, development of protecting group strategies.
Catalytic C-N Cross-CouplingHigh efficiency, broad substrate scope, good functional group tolerance.Ligand and catalyst screening, investigation of reaction mechanisms.
Flow ChemistryEnhanced safety, improved reproducibility, ease of scalability.Reactor design, optimization of reaction parameters (temperature, pressure, flow rate).
Green ChemistryReduced environmental impact, increased sustainability.Use of bio-based solvents, development of reusable catalysts.

Identification of New Biological Targets and Pathways

While the 3-aminopiperidine moiety is famously associated with dipeptidyl peptidase-4 (DPP-4) inhibition, as seen in antidiabetic drugs like alogliptin (B1666894) and linagliptin, the complete biological profile of this compound remains to be elucidated. ekb.egnih.govnih.gov The nicotinonitrile scaffold itself is present in a variety of approved drugs with diverse mechanisms of action, suggesting that this hybrid molecule could interact with a range of biological targets. Current time information in Santa Cruz, CA, US.ekb.eg

Future research should aim to:

Phenotypic Screening: Employing high-throughput phenotypic screening assays using various cell lines (e.g., cancer, neuronal, immune cells) to identify potential therapeutic areas without a preconceived target.

Target Deconvolution: Following a positive hit from phenotypic screening, utilizing techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the specific molecular target(s) responsible for the observed biological effect.

Kinase Profiling: Given that the nicotinonitrile core is found in several kinase inhibitors, screening this compound against a broad panel of kinases could reveal novel inhibitory activities relevant to oncology or inflammatory diseases. Current time information in Santa Cruz, CA, US.

GPCR Screening: Assessing the compound's activity against a panel of G-protein coupled receptors (GPCRs), a large family of druggable targets involved in a wide array of physiological processes.

Exploration of Polypharmacology and Multi-target Approaches

The concept of "one drug, multiple targets," or polypharmacology, is gaining traction in drug discovery as a means to enhance therapeutic efficacy and overcome drug resistance, particularly in complex diseases like cancer and neurodegenerative disorders. The hybrid nature of this compound makes it an ideal candidate for exploration as a multi-target agent.

Future research in this area should focus on:

Rational Design of Multi-target Ligands: Intentionally designing analogues of this compound that are optimized to interact with multiple, disease-relevant targets. For instance, combining DPP-4 inhibition with another anti-diabetic target or a target relevant to cardiovascular complications of diabetes.

Systems Biology Approaches: Utilizing systems biology tools to understand the complex network of interactions that a multi-target drug can modulate within a cell or organism. This can help in predicting both therapeutic and potential off-target effects.

Investigating Synergistic Effects: Exploring the potential for this compound to act synergistically with other known drugs. This could lead to the development of novel combination therapies with improved efficacy and reduced side effects.

Potential Target CombinationsTherapeutic AreaRationale
DPP-4 and SGLT2Type 2 DiabetesComplementary mechanisms of glucose lowering.
Kinase and Epigenetic TargetOncologyOvercoming drug resistance by targeting multiple cancer pathways.
GPCR and EnzymeNeurological DisordersModulating different aspects of neurotransmission and cellular signaling.

Integration of Advanced Computational and Data Science Approaches

In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries, prediction of drug-like properties, and elucidation of mechanisms of action. The application of these approaches to this compound can significantly accelerate its development.

Future computational and data science research should involve:

Virtual Screening and Molecular Docking: Using the structure of this compound as a query to screen large virtual libraries of biological targets to identify potential binding partners. nih.gov Subsequent molecular docking studies can predict the binding mode and affinity, guiding the selection of targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for analogues of this compound to understand the relationship between chemical structure and biological activity. These models can then be used to predict the activity of novel, untested compounds.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound when bound to its target protein. This can provide insights into the stability of the complex and the key interactions that govern binding.

Machine Learning and Artificial Intelligence (AI): Employing machine learning algorithms to analyze large datasets from high-throughput screening and "omics" experiments to identify novel drug-target relationships and predict potential toxicities.

By systematically pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective medicines for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 6-(3-Aminopiperidin-1-yl)nicotinonitrile, and how do they influence experimental design?

  • Answer: Key properties include molecular weight (155.11 g/mol, based on structural analogs), solubility in polar solvents (e.g., DMSO, methanol), and stability under varying pH/temperature conditions. These properties dictate solvent selection for synthesis, storage conditions (e.g., inert atmosphere for amine stability), and analytical method compatibility (e.g., HPLC with polar mobile phases). For instance, poor aqueous solubility may necessitate organic-phase reactions or surfactant-assisted protocols .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer: Safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as respiratory irritation is a documented hazard in structurally similar nitriles .
  • Emergency Procedures: Immediate flushing with water for eye/skin exposure (≥15 minutes) and artificial respiration if inhaled. Contaminated clothing must be removed and washed .

Q. What synthetic routes are reported for this compound, and how can intermediates be optimized?

  • Answer: Common routes involve nucleophilic substitution between 6-chloronicotinonitrile and 3-aminopiperidine. Optimization strategies include:

  • Catalyst Screening: Palladium-based catalysts for C–N coupling efficiency.
  • Reaction Monitoring: TLC or LC-MS to track intermediate formation (e.g., HY-50071 analogs) and minimize byproducts .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and purity?

  • Answer: A 2³ factorial design can evaluate three factors (temperature, catalyst loading, solvent ratio) across two levels. Response surface methodology (RSM) identifies interactions between variables. For example:

  • Factor 1: Temperature (60°C vs. 80°C) influences reaction rate and side reactions.
  • Factor 2: Catalyst concentration (5% vs. 10%) affects coupling efficiency.
  • Output: Pareto charts prioritize significant factors, enabling targeted optimization .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., C₉H₁₁N₅) and detects isotopic patterns.
  • 2D NMR (COSY, HSQC): Assigns proton-proton coupling and carbon-proton correlations to distinguish regioisomers.
  • X-ray Crystallography: Resolves piperidine ring conformation and nitrile orientation in crystalline forms .

Q. How do computational models predict the reactivity and stability of this compound under varying conditions?

  • Answer: Density Functional Theory (DFT) simulations calculate:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for functionalization.
  • Thermodynamic Stability: Gibbs free energy changes (ΔG) under thermal stress (e.g., 25–100°C).
  • Solvent Effects: COSMO-RS models predict solubility and degradation pathways in aqueous/organic media. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .

Q. What methodologies address contradictory data in biological activity studies of this compound analogs?

  • Answer: Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

  • Blinded Replication: Independent validation across labs using standardized protocols (e.g., MedChemExpress HY-series compounds) .
  • Meta-Analysis: Systematic reviews (e.g., PRISMA guidelines) aggregate data from heterogeneous studies to identify trends .
  • Dose-Response Curves: IC₅₀/EC₅₀ comparisons across multiple concentrations to clarify potency discrepancies .

Methodological Frameworks

Q. How can machine learning improve the predictive modeling of this compound’s pharmacokinetic properties?

  • Answer: Neural networks trained on ADME datasets (e.g., ChEMBL) predict:

  • Permeability: Blood-brain barrier penetration via P-gp substrate likelihood.
  • Metabolic Stability: Cytochrome P450 interactions using molecular descriptors (e.g., logP, topological surface area).
  • Toxicity Alerts: Structural alerts for hepatotoxicity (e.g., nitrile group metabolism to cyanide) .

Q. What experimental designs evaluate the environmental fate of this compound in ecotoxicology studies?

  • Answer: OECD guidelines recommend:

  • Biodegradation Assays: Closed bottle tests (OECD 301D) to measure half-life in aquatic systems.
  • QSAR Models: Predict bioaccumulation potential (BCF) based on octanol-water partition coefficients (logKow).
  • Trophic Transfer Studies: Aquatic microcosms to assess biomagnification in food chains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.